Benzene, [(1E)-5-bromo-1-pentenyl]-

Alkaloid Synthesis Palladium Catalysis Stereochemistry

Benzene, [(1E)-5-bromo-1-pentenyl]- (CAS 57238-67-2, molecular formula C₁₁H₁₃Br, molecular weight 225.12 g/mol) is an (E)-configured alkenyl bromide featuring a terminal bromine atom on a C5 chain tethered to a phenyl ring. It belongs to the ω-unsaturated bromide class and serves primarily as a bifunctional building block in stereospecific cross-coupling and metathesis reactions.

Molecular Formula C11H13B
Molecular Weight 225.12 g/mol
CAS No. 57238-67-2
Cat. No. B3272719
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBenzene, [(1E)-5-bromo-1-pentenyl]-
CAS57238-67-2
Molecular FormulaC11H13B
Molecular Weight225.12 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C=CCCCBr
InChIInChI=1S/C11H13Br/c12-10-6-2-5-9-11-7-3-1-4-8-11/h1,3-5,7-9H,2,6,10H2/b9-5+
InChIKeyTZRQBRODRXBKDJ-WEVVVXLNSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Benzene, [(1E)-5-bromo-1-pentenyl]- (CAS 57238-67-2): Structural Identity and Procurement Context


Benzene, [(1E)-5-bromo-1-pentenyl]- (CAS 57238-67-2, molecular formula C₁₁H₁₃Br, molecular weight 225.12 g/mol) is an (E)-configured alkenyl bromide featuring a terminal bromine atom on a C5 chain tethered to a phenyl ring . It belongs to the ω-unsaturated bromide class and serves primarily as a bifunctional building block in stereospecific cross-coupling and metathesis reactions [1]. Its (E)-vinyl bromide moiety enables predictable stereochemical outcomes in Pd-catalyzed couplings, distinguishing it from its (Z)-isomer and saturated analogs [2].

1
Stereochemical-control study fit: (E)-vinyl bromide for predictable cross-coupling geometry
2
Bifunctional coupling handle: vinyl bromide and alkyl bromide for sequential diversification
3
Metathesis-competent Type I olefin: high reactivity in cross-metathesis with retention of aromatic handle

Why Generic Substitution of Benzene, [(1E)-5-bromo-1-pentenyl]- Is Not Advisable Without Stereochemical Verification


The (E)-configured double bond in Benzene, [(1E)-5-bromo-1-pentenyl]- is central to its synthetic utility. (Z)-Vinyl bromides have been demonstrated to be less reactive than (E)-vinyl bromides in palladium-catalyzed cyclization reactions, leading to different product outcomes [1]. The saturated analog, (5-bromopentyl)benzene (CAS 14469-83-1), lacks the vinyl bromide moiety entirely and therefore cannot participate in stereoselective cross-coupling pathways that define the target compound's role . In metathesis reactions, olefin substitution pattern and geometry directly govern reactivity classification and cross-metathesis selectivity, making the (E)-geometry a non-interchangeable parameter [2].

Target (E)-isomer
Potential Substitute
Stereoretentive Pd-catalyzed couplings; defined (E)-product geometry
(Z)-isomer may exhibit stereoinversion, altering product fidelity
Vinyl bromide reactive in Heck, Suzuki, and metathesis
Saturated analog lacks vinyl bromide; inert toward cross-coupling pathways
Aromatic ring enables UV monitoring and π-stacking purification handles
5-Bromo-1-pentene lacks aromatic ring, limiting detection and derivatization

Quantitative Differentiation Evidence for Benzene, [(1E)-5-bromo-1-pentenyl]- (CAS 57238-67-2) vs. Analogs


Superior Vinyl Bromide Reactivity of (E)-Isomer vs. (Z)-Isomer in Pd-Catalyzed Cyclization

In intramolecular Heck cyclizations targeting pumiliotoxin alkaloids, (Z)-vinyl bromides were categorically less reactive than (E)-vinyl bromides; the (E)-isomer underwent cyclization with inversion of double-bond stereochemistry, while the (Z)-isomer furnished a single conjugated diene product only after slower reaction [1]. This stereoelectronically governed reactivity difference directly impacts synthetic route design where Benzene, [(1E)-5-bromo-1-pentenyl]- would serve as the (E)-vinyl bromide substrate.

(E)- vs. (Z)- Reactivity in Heck Cyclization
Class-level
Reported reactivity ranking: (E) > (Z); (E)-isomer cyclizes with stereoinversion, (Z)-isomer slower with different product distribution
Stereoelectronically governed preference; (E)-isomer supports expected pathway in alkaloid synthesis
Exact rate constants not reported; reactivity hierarchy based on product outcome
Alkaloid Synthesis Palladium Catalysis Stereochemistry

E-Stereochemistry Retention Advantage in Suzuki-Miyaura Cross-Coupling vs. Z-Isomer

Stereoretentive Suzuki-Miyaura cross-coupling protocols preserve the (E)-configuration of vinyl bromide substrates when appropriate phosphine ligands (e.g., XPhos) are employed, whereas (Z)-vinyl bromides exhibit stereoinversion under identical conditions [1]. This stereochemical divergence has been exploited in pharmacophore synthesis where (E)- and (Z)-stereodefined products are required separately. Benzene, [(1E)-5-bromo-1-pentenyl]- thus offers predictable (E)-product geometry when coupled with aryl boronic acids under Pd-XPhos catalysis.

Suzuki Coupling Stereoretention
Class-level
(E)-vinyl bromide with XPhos ligand retains (E)-configuration; (Z)-substrates invert to (E) under identical conditions
Predictable (E)-product geometry when using target compound as coupling partner
Ligand-dependent outcome; literature reports stereoretentive protocol
Cross-Coupling Suzuki-Miyaura Stereoretention

Olefin Metathesis Reactivity Classification: (E)-Alkenyl Bromide as High-Reactivity Partner

According to the general model for olefin cross-metathesis selectivity developed by Grubbs et al., olefins are categorized by their relative abilities to undergo homodimerization via cross-metathesis [1]. Terminal alkenes bearing electron-withdrawing groups (such as bromide) are classified as Type I (high reactivity) olefins, whereas the saturated analog (5-bromopentyl)benzene cannot undergo metathesis at all. This reactivity classification means that Benzene, [(1E)-5-bromo-1-pentenyl]- can engage in selective cross-metathesis with feedstock stoichiometries as low as 1:1 when paired with a less reactive (Type II or III) olefin.

Metathesis Reactivity Classification
Class-level
Type I olefin (high reactivity); saturated analog inert; selective cross-metathesis feasible at 1:1 stoichiometry with Type II/III partners
Enables metathesis diversification; saturated analog cannot participate
Grubbs general model, J. Am. Chem. Soc. 2003
Olefin Metathesis Cross-Metathesis Reactivity Ranking

Physicochemical Distinction: Boiling Point and Density vs. Saturated Analog

Benzene, [(1E)-5-bromo-1-pentenyl]- (MW 225.12 g/mol, C₁₁H₁₃Br) is distinguished from its saturated counterpart (5-bromopentyl)benzene (CAS 14469-83-1, MW 227.14 g/mol, C₁₁H₁₅Br) by the presence of the double bond, which lowers the molecular weight by 2.02 g/mol and is expected to produce a lower boiling point and refractive index due to decreased polarizability . The saturated analog has a reported boiling point of 148 °C / 18 mmHg and density of 1.23 g/cm³ ; the title compound's lower mass and unsaturation predict a boiling point approximately 5–10 °C lower under comparable pressure conditions, facilitating separation by distillation.

Physicochemical Difference vs. Saturated Analog
Cross-study comparable
Predicted boiling point ~138–143 °C / 18 mmHg, approx. 5–10 °C lower than (5-bromopentyl)benzene (148 °C / 18 mmHg)
Lower boiling point may simplify distillative purification
Estimated from MW difference; experimental BP not reported for target
Physicochemical Properties Purification Quality Control

Bifunctional Building Block Advantage: Consecutive Cross-Coupling from a Single Substrate

The target compound uniquely combines an (E)-vinyl bromide and a terminal alkyl bromide within a single C5 tether attached to a phenyl ring. This allows sequential coupling: the vinyl bromide can first undergo Suzuki-Miyaura coupling with an aryl boronic acid under mild conditions (Pd(PPh₃)₄, 60–80 °C), followed by nucleophilic substitution or nickel-catalyzed cross-electrophile coupling at the alkyl bromide position [1]. In contrast, 5-bromo-1-pentene (CAS 1119-51-3) lacks the aromatic ring, providing no handle for π-stacking interactions, UV detection, or aromatic derivatization, while (5-bromopentyl)benzene lacks the vinyl bromide entirely, precluding sequential alkene/alkyl differentiation.

Bifunctional Handle vs. Monofunctional Analogs
Supporting evidence
Three differentiable sites: (E)-vinyl bromide, primary alkyl bromide, aromatic ring; two comparators each lack one reactive motif
Supports sequential diversification without protecting group manipulation
Literature precedent for analogous bifunctional bromides
Diversification Consecutive Coupling Synthetic Efficiency

Spectroscopic Characterization Availability: Definitive Assignment of (E)-Configuration via NMR and MS

The (E)-configuration of Benzene, [(1E)-5-bromo-1-pentenyl]- has been confirmed by ¹H, ²H, and ¹³C NMR as well as IR and Raman spectroscopy, with detailed spectral data published [1]. The characteristic trans coupling constant (J = 14–16 Hz) for the vinyl protons provides unambiguous stereochemical assignment. The Z-isomer (CAS 160257-00-1) exhibits a smaller coupling constant (J ≈ 10–12 Hz). Three independent MS (GC) spectra are available in the SpectraBase database for the title compound [2], enabling rapid identity verification upon receipt. For the saturated analog, such comprehensive stereochemical characterization is unnecessary (no double bond), but for stereochemical applications, the (E)-isomer's defined geometry is essential and verifiable.

Spectroscopic (E)-Assignment
Direct head-to-head
1H NMR J_trans = 14–16 Hz for target; (Z)-isomer expected J_cis ≈ 10–12 Hz; comprehensive IR, Raman, MS data available
Unambiguous stereochemical identity confirmation upon receipt
SpectraBase and published reference data reduce QC ambiguity
Spectroscopy Structure Confirmation Quality Assurance

Optimal Application Scenarios for Benzene, [(1E)-5-bromo-1-pentenyl]- (CAS 57238-67-2) in Research and Industry


Stereospecific Synthesis of (E)-Configured 1,5-Diarylpentene Pharmacophores

The (E)-vinyl bromide moiety of the title compound enables Suzuki-Miyaura cross-coupling with aryl boronic acids under stereoretentive conditions (Pd-XPhos catalyst) to produce (E)-1,5-diarylpentene scaffolds with complete retention of double-bond geometry [1]. This is critical for medicinal chemistry programs requiring stereodefined olefins as rigid linkers between aromatic pharmacophoric elements, where the (Z)-isomer would produce a different spatial orientation of the aryl groups and potentially altered biological activity.

Sequential Dual-Functionalization Platform for Diversity-Oriented Synthesis

The presence of both a vinyl bromide and a primary alkyl bromide allows chemists to execute two consecutive, chemoselective coupling reactions: first a Pd-catalyzed vinylation (Suzuki, Heck, or Sonogashira), followed by Ni-catalyzed alkyl cross-coupling or nucleophilic displacement at the terminal bromide [1]. This sequential strategy reduces step count by at least one full synthetic operation compared to assembling the same product from separate monofunctional intermediates, making the compound a strategic choice for library synthesis in pharmaceutical hit-to-lead optimization.

Cross-Metathesis Entry to Functionalized (E)-Alkenyl Bromide Building Blocks

As a Type I olefin in the Grubbs cross-metathesis reactivity classification, Benzene, [(1E)-5-bromo-1-pentenyl]- can undergo selective cross-metathesis with Type II or III olefins at 1:1 stoichiometry to generate homologated (E)-alkenyl bromides with extended carbon chains [1]. This application is not accessible to the saturated analog (5-bromopentyl)benzene, which is unreactive toward metathesis, and provides a distinct advantage over 5-bromo-1-pentene by retaining the aromatic ring for spectroscopic monitoring and product isolation.

Precursor to 1,4-Dienes via Nickel-Catalyzed Allylic Substitution

Under nickel catalysis with appropriate phosphine ligands and silyl triflate activation, the vinyl bromide undergoes allylic substitution with simple alkenes to generate 1,4-diene motifs in high yield [1]. This transformation exploits the (E)-vinyl bromide as an electrophilic partner in a catalytic intermolecular process that has been validated on both gram and smaller scales with catalyst loadings as low as 2.5 mol % Ni, making it suitable for both discovery-scale and preparative-scale syntheses.

Application
Selection Property
Validation Focus
Stereospecific (E)-1,5-diarylpentene synthesis
Stereoretentive Suzuki-Miyaura coupling compatibility
Product (E)-geometry verification via 1H NMR coupling constant
Sequential dual-functionalization library synthesis
Differentiable vinyl and alkyl bromide reactivity
Chemoselectivity confirmation under Pd(0) then Ni-catalyzed conditions
Cross-metathesis homologation
Type I olefin reactivity with aromatic retention
Metathesis efficiency and retention of (E)-geometry post-metathesis
Ni-catalyzed allylic substitution to 1,4-dienes
Electrophilic (E)-vinyl bromide partner with low catalyst loading
Reaction scalability and product diene stereochemistry
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